4-Methoxycoumarin

Übersicht

Beschreibung

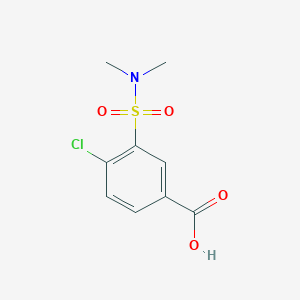

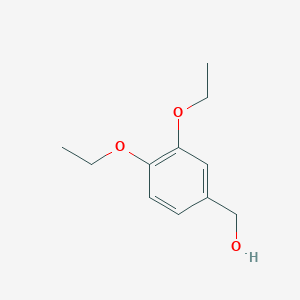

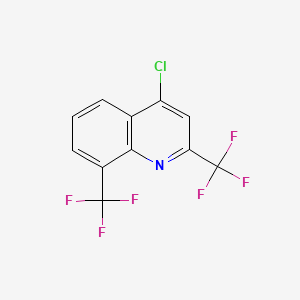

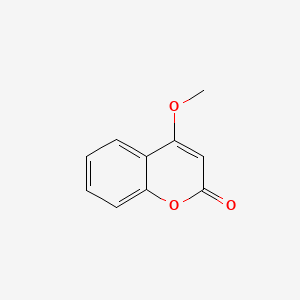

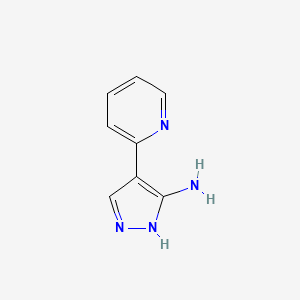

4-Methoxycumarin, auch bekannt als 4-Methoxy-2H-chromen-2-on, ist ein Derivat von Cumarin. Es zeichnet sich durch das Vorhandensein einer Methoxygruppe an der vierten Position des Cumarinrings aus. Diese Verbindung hat die Summenformel C10H8O3 und eine molare Masse von 176,17 g/mol . Cumarine sind eine Klasse organischer Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind und in verschiedenen Bereichen wie Medizin, Landwirtschaft und Industrie weit verbreitet sind.

Wissenschaftliche Forschungsanwendungen

4-Methoxycumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Cumarinderivate verwendet.

Industrie: Es wird bei der Herstellung von Duftstoffen und als Zusatzstoff in Lebensmitteln und Kosmetika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methoxycumarin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es kann Apoptose in Krebszellen induzieren, indem es Caspasen aktiviert und den Zellzyklusfortschritt hemmt . Darüber hinaus kann es mit Enzymen und Proteinen interagieren, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

Target of Action

4-Methoxycoumarin, a derivative of coumarin, has been found to exhibit antibacterial activity against Ralstonia solanacearum , a plant pathogenic bacterium . It’s also been suggested that coumarin derivatives could be promising candidates for developing novel plant-protection products .

Mode of Action

It’s known that coumarins have a wide range of pharmacological activities, such as antioxidant, antibacterial, antifungal, anti-human immunodeficiency infection, anti-tubercular, and anti-cancer activities . It’s likely that this compound shares some of these properties.

Biochemical Pathways

Coumarins, including this compound, are secondary plant metabolites. The main pathway of coumarin biosynthesis occurs through the shikimic acid pathway, which involves cinnamic acid and phenylalanine metabolism . In terms of the biochemical pathways affected by this compound, it’s known that certain coumarin compounds can suppress the activation of nuclear factor kappa B (NF-κB) and decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase/stress-activated protein kinase (JNK) .

Pharmacokinetics

Coumarins are generally obtained from natural sources and can also be chemically synthesized . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been found to exhibit antibacterial activity against Ralstonia solanacearum . It’s also been suggested that coumarin compounds can reduce the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .

Action Environment

The action of this compound, like other coumarins, can be influenced by environmental factors. For instance, the European Parliament and the Council have issued directives to limit the harmful effects of pesticides, indicating the need for novel active compounds that are environmentally and toxicologically acceptable . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

4-Methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This compound can inhibit or activate these enzymes, affecting the metabolic pathways of other substances. Additionally, it has been shown to interact with peroxisomes, influencing the β-oxidation of fatty acids and the production of ATP and acetyl coenzyme A .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In liver cancer cells, it has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis. This is achieved through the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . In macrophages, this compound reduces inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of proinflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, this compound inhibits the activity of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of inflammatory mediators . Additionally, it affects mitochondrial function by inhibiting the β-oxidation of fatty acids, leading to decreased ATP production and accumulation of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity. Prolonged exposure to this compound can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can cause toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate CoA ligase (4CL), which are crucial for the biosynthesis of coumarins. These interactions influence the metabolic flux and levels of various metabolites, affecting the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. For example, this compound has been shown to affect the structure and function of peroxisomes, impacting the β-oxidation of fatty acids and the production of ATP .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell .

Vorbereitungsmethoden

4-Methoxycumarin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg ist die Pechmann-Kondensation, bei der Phenole in Gegenwart eines starken Säurekatalysators mit β-Ketoestern reagieren . Eine weitere Methode ist die Knoevenagel-Kondensation, die die Reaktion aromatischer Aldehyde mit aktiven Methylenverbindungen in Gegenwart einer Base beinhaltet . Industrielle Produktionsverfahren verwenden diese Reaktionen häufig aufgrund ihrer Effizienz und hohen Ausbeute.

Analyse Chemischer Reaktionen

4-Methoxycumarin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydrocumarine umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten in den Cumarinring einführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren (z. B. Schwefelsäure), Basen (z. B. Natriumhydroxid) und Oxidationsmittel (z. B. Kaliumpermanganat). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

4-Methoxycumarin kann mit anderen Cumarinderivaten wie 4-Methylcumarin und 7-Hydroxycumarin verglichen werden. Während all diese Verbindungen einen gemeinsamen Cumarinkern teilen, verleihen ihre einzigartigen Substituenten unterschiedliche biologische Aktivitäten und chemische Eigenschaften . Zum Beispiel ist 4-Methylcumarin für seine Antikrebsaktivitäten bekannt, während 7-Hydroxycumarin weit verbreitet als fluoreszierende Sonde eingesetzt wird .

Eigenschaften

IUPAC Name |

4-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMXDYMSAZNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174136 | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20280-81-3 | |

| Record name | 4-Methoxycourmarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research doesn't pinpoint a specific molecular target for 4-Methoxycoumarin, studies suggest it disrupts fungal cell function. In Rhizoctonia solani mycelia, this compound impacted peroxisome structure and function, inhibiting fatty acid β-oxidation. [] This led to decreased ATP and acetyl-CoA production, ultimately causing cell death through reactive oxygen species (ROS) accumulation, mitochondrial damage, and disruption of the mitochondrial membrane potential. []

A:

- Molecular Formula: C10H8O3 []

- Spectroscopic Data: While not provided in full, references mention techniques like NMR and X-ray diffraction being used to characterize this compound and related compounds. [, , ]

ANone: The provided literature primarily focuses on synthesis and biological activity, lacking details on material compatibility and stability under specific conditions. Further research is needed in this area.

ANone: The provided research doesn't discuss any catalytic properties of this compound. It primarily focuses on its synthesis and biological evaluation.

ANone: The research papers primarily focus on synthesis and biological activity. Detailed studies on the stability of this compound under various conditions and specific formulation strategies are not provided.

A: this compound demonstrated broad-spectrum antifungal activity in vitro against five plant pathogenic fungi. [] It was more potent than osthol, particularly against Rhizoctonia solani with an EC50 value of 21 μg/mL. [] In vivo studies showed this compound effectively inhibited potato black scurf in a concentration-dependent manner, highlighting its potential as a biofungicide. []

ANone: The provided literature doesn't cover resistance mechanisms or cross-resistance related to this compound. This area requires further investigation.

A: Various analytical techniques, including NMR, MS, single-crystal X-ray diffraction, and chiral HPLC, were employed to elucidate the structures and absolute configurations of this compound and related compounds. []

A: While the provided research doesn't offer a comprehensive historical overview, it highlights the use of this compound in diverse chemical reactions. These include reactions with thiourea to synthesize thiouracil derivatives, [] transformation into pyrazoles using hydrazines, [] and photochemical reactions with ethylene derivatives to produce dihydrocyclobuta[c]coumarins. [] These examples demonstrate the ongoing interest in exploring the synthetic utility of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B1363040.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)